molecular formula C12H8INO2 B3118998 2-Iodopyridin-3-yl benzoate CAS No. 245039-51-4

2-Iodopyridin-3-yl benzoate

Cat. No.: B3118998
CAS No.: 245039-51-4
M. Wt: 325.1 g/mol
InChI Key: ZJTIOGJLRSERNL-UHFFFAOYSA-N
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Description

2-Iodopyridin-3-yl benzoate: is an organic compound that belongs to the class of iodopyridines and benzoates It is characterized by the presence of an iodine atom attached to the pyridine ring and a benzoate ester group

Scientific Research Applications

Chemistry: 2-Iodopyridin-3-yl benzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of iodinated pyridines with biological targets. It can be used in the development of radiolabeled compounds for imaging studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers or used as a reagent in various chemical processes.

Safety and Hazards

The safety information available indicates that “2-Iodopyridin-3-yl benzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodopyridin-3-yl benzoate typically involves the esterification of 2-iodopyridin-3-ol with benzoic acid or its derivatives. One common method is the reaction of 2-iodopyridin-3-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Iodopyridin-3-yl benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzoate ester group can be oxidized to form carboxylic acids or other derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating or the use of catalysts.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Iodopyridin-3-yl benzoate depends on its specific application. In general, the compound can interact with molecular targets through its iodine atom and benzoate ester group. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved may vary depending on the specific context and target.

Comparison with Similar Compounds

    2-Iodopyridine: A simpler iodinated pyridine with similar reactivity but lacking the benzoate ester group.

    3-Iodopyridine: Another iodinated pyridine isomer with different substitution patterns.

    2-Iodopyridin-3-yl 3-(trifluoromethyl)benzoate: A related compound with a trifluoromethyl group on the benzoate ester.

Uniqueness: 2-Iodopyridin-3-yl benzoate is unique due to the combination of the iodine atom on the pyridine ring and the benzoate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

(2-iodopyridin-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO2/c13-11-10(7-4-8-14-11)16-12(15)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTIOGJLRSERNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301274
Record name 3-Pyridinol, 2-iodo-, 3-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245039-51-4
Record name 3-Pyridinol, 2-iodo-, 3-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245039-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 2-iodo-, 3-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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